methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate
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Description
Methyl 4-((4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.
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Scientific Research Applications
Diastereoselective Synthesis
Atropisomeric quinazolinones with high stereochemical stability have been synthesized, indicating the potential of such structures in stereochemically demanding syntheses (H. Natsugari et al., 2006).
Catalytic Hydroesterification
Studies on the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene show the efficiency of isoquinoline as a solvent, improving the yield of esters, which is crucial for industrial applications (A. Matsuda, 1973).
Synthetic and Crystallographic Studies
Novel synthetic routes for the production of quinoline derivatives have been explored, showcasing methods for creating compounds with significant chemical and biological properties (S. Kovalenko et al., 2019).
Formation of Mesomeric Betaines
Research into the synthesis and properties of acetylene-substituted quinolinium and benzoate derivatives highlights their potential in forming stable mesomeric betaines, useful in various chemical reactions (A. Schmidt et al., 2016).
Annulation Strategies
Innovative annulation methods to access isoquinoline heterocycles offer expedient routes towards medicinally relevant structures, which could impact the synthesis of natural alkaloids and pharmaceuticals (Wei-Dong Z Li & Hua Yang, 2005).
Properties
IUPAC Name |
methyl 4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-27-22(26)19-10-8-18(9-11-19)21(25)23-13-4-5-14-24-15-12-17-6-2-3-7-20(17)16-24/h2-3,6-11H,12-16H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCBBIWIJVFGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC#CCN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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